4-fluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
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Description
4-fluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H12F4N6O3S and its molecular weight is 432.35. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activity
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. A study detailed the synthesis of 2-pyrazolines and pyrazole derivatives bearing benzenesulfonamide moieties. These compounds exhibited antimicrobial activity against a range of organisms, including E. coli and S. aureus, using diffusion methods like Nutrient Agar (NA) and Sabouraud Dextrose Agar (SDA) (Hassan, 2013).
Synthesis and Antimicrobial Activity of Arylazopyrazole
Another study focused on the synthesis of arylazopyrazole pyrimidone derivatives. These compounds were characterized and evaluated for their antimicrobial activity against various bacteria and fungi. The results underscored the potential of sulfonamide derivatives in developing new antimicrobials (Sarvaiya et al., 2019).
Development of COX-2 Inhibitors
The exploration of sulfonamide derivatives for their COX-2 inhibitory properties has led to significant findings. One study described the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom notably increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, which showed promise for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Fluorodesulfurization in Chemical Synthesis
Selective fluorodesulfurization of benzo- and pyrido-oxazine derivatives demonstrated the utility of sulfonamide compounds in chemical synthesis. This process, involving various oxidizing reagents, led to the generation of monofluorinated products with excellent yields. Such methodologies are valuable for the synthesis of fluorinated compounds, which are of significant interest in medicinal chemistry and material science (Yin et al., 2010).
Properties
IUPAC Name |
4-fluoro-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N6O3S/c16-12-2-1-10(7-11(12)15(17,18)19)29(27,28)22-5-6-24-14(26)4-3-13(23-24)25-9-20-8-21-25/h1-4,7-9,22H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLDRBFJEXXDQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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